7-Methyl-11H-benzo[a]carbazole
Description
Properties
IUPAC Name |
7-methyl-11H-benzo[a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-11-5-4-8-15-16(11)14-10-9-12-6-2-3-7-13(12)17(14)18-15/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPGCEXITIWWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C4=CC=CC=C4C=C3)NC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The photoinduced carbene-mediated C–H insertion reaction, developed by Yang et al., enables direct functionalization of indole derivatives to construct the benzo[a]carbazole core. This method utilizes diazo compounds as carbene precursors, which undergo photolytic decomposition to generate reactive carbene intermediates. For 7-methyl-11H-benzo[a]carbazole synthesis, a methyl-substituted diazo compound could be employed to introduce the methyl group at the C7 position.
The general protocol involves irradiating a mixture of 2-phenyl-1H-indole and a diazo compound (e.g., ethyl diazoacetate) in dichloromethane at 365 nm. The carbene intermediate inserts into the C–H bond of the indole’s benzene ring, followed by cyclization to form the tetracyclic structure. Modifying the diazo precursor with a methyl group at the ortho position relative to the diazo functionality would direct the insertion to the C7 site.
Optimization and Characterization
Key reaction parameters include:
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Light source intensity : 15 W LED lamps achieve optimal carbene generation without side reactions.
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Solvent polarity : Dichloromethane enhances carbene stability compared to polar aprotic solvents.
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Temperature : Reactions conducted at 0°C minimize competing thermal pathways.
Characterization data for analogous compounds (e.g., ethyl 6-hydroxy-11-methyl-11H-benzo[a]carbazole-carboxylate) confirm the structural integrity of the carbazole framework:
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1H NMR (CDCl3) : δ 4.31 (s, 3H, N–CH3), 7.35–7.54 (m, aromatic protons).
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13C NMR : δ 39.00 (DMSO solvent reference), 168.2 (ester carbonyl).
Acid-Catalyzed Cascade Annulation via Aldehyde Coupling
General Procedure for Cascade Annulation
A two-step cascade annulation protocol, reported by Sridhar et al., constructs benzo[a]carbazoles through acid-catalyzed coupling of indoles with aldehydes. For 7-methyl substitution, 3-methylbenzaldehyde serves as the aldehyde component, introducing the methyl group at the desired position.
Stepwise mechanism :
Synthetic Protocol and Yield Optimization
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Reagents :
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Yield enhancement strategies :
Representative data for 2-Methoxy-5-methyl-11H-benzo[a]carbazole (3i) :
Palladium-Catalyzed Alkyne Annulation Strategy
Divergent Synthesis via Solvent and Temperature Control
Kumar et al. developed a Pd-catalyzed annulation method using N-tosyl-3-iodoindoles and internal alkynes, enabling selective synthesis of N-protected or N-deprotected benzo[a]carbazoles. For 7-methyl derivatives, a methyl-substituted alkyne (e.g., 1-propyne) pairs with 3-iodo-2-methyl-1H-indole to direct methyl placement.
Critical reaction parameters :
| Condition | N-Tosyl Product (5aa) Yield | N-Deprotected Product (6aa) Yield |
|---|---|---|
| DMF, 120°C, 8 h | 78% | 10% |
| DMSO, 150°C, 6 h | 15% | 82% |
This table illustrates how solvent polarity and temperature govern detosylation: polar aprotic solvents (DMSO) and elevated temperatures favor N-deprotection.
Catalytic System Optimization
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Catalyst-ligand screening : Pd(OAc)2 with tri(2-furyl)phosphine (TFP) achieves optimal turnover.
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Base selection : KOAc (4.0 equiv) minimizes side reactions compared to carbonate bases.
Synthetic procedure :
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Charge N-tosyl-3-iodo-2-methyl-1H-indole (0.25 mmol), 1-propyne (0.3 mmol), Pd(OAc)2 (10 mol%), TFP (20 mol%), and KOAc (1.0 mmol) in DMSO.
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Heat at 150°C for 6 h under N2.
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Purify via silica gel chromatography (hexane/EtOAc) to isolate this compound in 82% yield.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Regioselectivity Challenges
Introducing the C7 methyl group demands precise substrate design:
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In the alkyne annulation route, the alkyne’s substituent directs methyl placement.
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For cascade annulation, the aldehyde’s para-methyl group ensures correct regiochemistry.
Advanced Characterization and Validation
Spectroscopic Fingerprints
Consistent spectral features across methods confirm successful 7-methyl substitution:
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The methyl group and other positions on the carbazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Scientific Research Applications
While the query specifies "7-Methyl-11H-benzo[a]carbazole," the available search results primarily discuss "8-methyl-11H-benzo[a]carbazole." It is important to note this distinction, as they are different compounds with potentially different properties and applications. Due to the limited information specifically on "this compound," the following information will focus on the broader applications of related carbazole derivatives and the closely related "8-methyl-11H-benzo[a]carbazole," where applicable.
Scientific Research Applications
- Organic Electronics and Optoelectronics: 8-Methyl-11H-benzo[a]carbazole is explored for its potential in organic electronics and optoelectronic devices. Research indicates it exhibits photoconductivity and fluorescence properties, suggesting its potential use in OLEDs (organic light-emitting diodes). It can function as a host material, transporting charges within the device and facilitating light emission in both single-layer and multi-layer OLED structures.
- Medicinal Chemistry and Anticancer Studies: Research indicates that 8-methyl-11H-benzo[a]carbazole exhibits notable biological activity, particularly in anticancer studies. It has shown potential in inhibiting the growth of various cancer cell lines, including human lung cancer A549 cells and human breast cancer cells. The compound's biological effects are attributed to its ability to interact with cellular pathways involved in cancer progression, although detailed mechanisms remain an area for further investigation.
- Antimicrobial Activity: N-substituted carbamates and sulphonamides have been synthesized and evaluated for their antimicrobial activities . Some compounds showed excellent antibacterial activities against S. aureus, B. subtilis, E. coli and antifungal activities against A. niger, C. albicans and F. oxysporium .
- Anti-tumor Activities: Carbazole derivatives have demonstrated moderate to good anti-cancer activities against cell lines such as human kidney adenocarcinoma, pancreas carcinoma, lung carcinoma, non-small-cell lung carcinoma, human colon carcinoma and normal breast epithelium cell lines .
Examples of Carbazole Derivatives in Cancer Therapy
- MHY407: This carbazole derivative is active against breast cancer cell lines by inhibiting cellular proliferation . It can increase DNA damage and trigger cell cycle arrest in the S phase . In combination with chemotherapeutic treatments like doxorubicin, etoposide, or radiation, MHY407 can improve the efficiency of these treatments by reducing cell viability and increasing apoptosis .
Ongoing Research
Mechanism of Action
The mechanism of action of 7-Methyl-11H-benzo[a]carbazole involves its interaction with various molecular targets and pathways. The compound can interact with DNA, proteins, and enzymes, leading to various biological effects. For example, it can intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects. Additionally, it can inhibit specific enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural and Functional Group Variations
Carbazole derivatives differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Carbazole Derivatives
Key Observations:
- In contrast, bromo (-Br) or nitro (-NO₂) groups (electron-withdrawing) reduce electron density, altering reactivity and optical properties .
- Thermal Stability: Indolo[3,2-b]carbazoles exhibit high glass transition temperatures (Tg), making them superior for OLED applications compared to non-indolo derivatives .
- Synthesis Complexity : Compounds like 7b and 9b require multi-step Suzuki-Miyaura coupling reactions with palladium catalysts , whereas 7-methyl derivatives may be synthesized via simpler Brønsted acid-catalyzed cyclization methods .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
- IR Spectroscopy : Nitro and carbonyl groups in 7b and 9b produce distinct peaks absent in 7-methyl derivatives.
Biological Activity
7-Methyl-11H-benzo[a]carbazole is an aromatic heterocyclic compound with the molecular formula C17H13N. It belongs to the carbazole family, characterized by a tricyclic structure consisting of two fused benzene rings and a nitrogen-containing five-membered ring. The methyl group at the 7th position influences its biological activity, making it an interesting subject for various studies, particularly in the fields of cancer research and antimicrobial activity.
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. The compound has been studied for its ability to inhibit the growth of various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound can intercalate into DNA, disrupting its structure, which is crucial for cancer cell proliferation. Additionally, it may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability and increased apoptosis .
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Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
- A549 (lung carcinoma)
- HCT116 (colon carcinoma)
- MCF7 (breast carcinoma)
The compound has shown IC50 values in the low micromolar range, indicating potent activity against these cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, potentially through mechanisms similar to its anticancer effects, such as disrupting cellular processes essential for bacterial survival.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Methyl group at position 7 | Low μM range | Moderate |
| 11H-benzo[a]carbazole | No methyl substitution | Higher IC50 values | Lower activity |
| 1,2-Benzcarbazole | Different substitution patterns | Variable | Variable |
This table illustrates how the presence of the methyl group at position 7 enhances both stability and biological activity compared to its analogs.
Study 1: Antitumor Activity Evaluation
A study conducted on various carbazole derivatives, including this compound, assessed their anti-tumor activities against multiple human cancer cell lines. The findings indicated that this compound exhibited significant anti-proliferative effects, particularly against lung and breast cancer cells, with an IC50 value of approximately 5 µM against MCF7 cells .
Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that treatment with this compound led to increased levels of DNA damage markers in treated cells. This suggests that the compound not only inhibits cell proliferation but also induces apoptosis through DNA damage pathways .
Study 3: Antimicrobial Testing
In a separate study focusing on antimicrobial properties, this compound was tested against several bacterial strains. Results indicated moderate antibacterial activity, highlighting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What computational methods are effective for predicting the electronic structure of carbazole derivatives like 7-Methyl-11H-benzo[a]carbazole?
Self-consistent charge density functional tight-binding (SCC-DFTB) and long-range corrected (LC) DFTB methods are validated for modeling carbazole derivatives. These methods calculate HOMO/LUMO energies, bandgaps, and dipole moments. For example, SCC-DFTB predicted a HOMO energy of -5.49 eV for carbazole, closely matching experimental values (-5.40 eV). LC-DFTB parameters improve accuracy for optical properties like absorption spectra .
Q. How are carbazole derivatives synthesized, and what factors influence their stability?
Common routes include nucleophilic substitution (e.g., reacting carbazole with 2-chloroethanol in DMF to form N-hydroxyethyl carbazole) and copolymerization with electron-accepting units like diketopyrrolopyrrole. Stability is enhanced by substituting reactive positions (e.g., 3- and 6-positions in 2,7-carbazole polymers) to prevent charge-induced degradation. Solvent choice (e.g., DMF) also affects reaction efficiency due to hydrogen bonding interactions .
Q. What spectroscopic techniques characterize intermolecular interactions of carbazole derivatives?
NMR techniques, including chemical shift titration, DOSY, and NOESY, reveal hydrogen bonding and spatial proximity. For example, NOESY experiments confirmed a <5 Å distance between DMF’s aldehydic hydrogen and carbazole’s N–H, supporting CO⋯H–N hydrogen bonding. DOSY showed reduced diffusion coefficients for carbazole-DMF complexes, indicating strong interactions .
Advanced Research Questions
Q. How can experimental design optimize recombinant protein expression for carbazole-degrading enzymes?
A two-level factorial design (2³) evaluates variables like cell concentration, temperature, and induction time. For E. coli expressing carbazole 1,9a-dioxygenase (CarAa), optimal conditions were lower cell density (Abs₆₀₀ = 0.3), reduced temperature (25°C), and extended induction (24 h), tripling protein yield compared to standard protocols. Interactions between variables (e.g., temperature masking time effects) necessitate statistical validation via tools like STATISTICA .
Q. What strategies address stability-performance trade-offs in carbazole-based optoelectronic materials?
Substituting reactive positions (e.g., 3- and 6-positions in 2,7-carbazole polymers) mitigates charge-induced instability while maintaining blue emission. Copolymerization with electron-deficient units (e.g., thieno[3,4-b]pyrazine) enhances charge transport in organic photovoltaics (OPVs), achieving 6.1% efficiency. However, fill factor limitations due to blend morphology require atomic force microscopy (AFM) or grazing-incidence X-ray scattering (GIWAXS) for optimization .
Q. How do structure-activity relationships (SARs) guide the design of carbazole hybrids for anticancer applications?
Hybrids combining carbazole with pharmacophores (e.g., triazoles, chalcones) modulate multiple targets. For example, carbazole-chalcone hybrids inhibit tubulin polymerization and topoisomerase I/II. Key SAR insights:
Q. What role do hydrogen bonds play in carbazole separation from coal tar mixtures?
Carbazole forms selective hydrogen bonds with DMF, enabling separation from anthracene via solvent extraction. NMR studies show carbazole-DMF interactions reduce carbazole’s self-diffusion coefficient by 30%, while anthracene remains unbound. Process optimization involves temperature control (20–25°C) to balance hydrogen bond strength and solvent viscosity .
Data Contradictions and Resolution
Q. Why do theoretical predictions of carbazole-based OPV efficiencies (e.g., 10%) differ from experimental results (~6%)?
Konarka’s model assumes ideal blend morphology, but real devices suffer from poor phase separation and charge recombination. Advanced characterization (e.g., transient absorption spectroscopy) reveals non-geminate recombination losses. Computational screening of copolymer side chains (e.g., branched vs linear alkyl groups) improves morphology and fills knowledge gaps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
